Butane, 2,3-bis(2-chloroethylthio)-

Catalog No.
S14511024
CAS No.
63732-12-7
M.F
C8H16Cl2S2
M. Wt
247.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane, 2,3-bis(2-chloroethylthio)-

CAS Number

63732-12-7

Product Name

Butane, 2,3-bis(2-chloroethylthio)-

IUPAC Name

2,3-bis(2-chloroethylsulfanyl)butane

Molecular Formula

C8H16Cl2S2

Molecular Weight

247.3 g/mol

InChI

InChI=1S/C8H16Cl2S2/c1-7(11-5-3-9)8(2)12-6-4-10/h7-8H,3-6H2,1-2H3

InChI Key

ISUQEBSPGWDNKY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)SCCCl)SCCCl

Butane, 2,3-bis(2-chloroethylthio)-, also known as 1,4-bis(2-chloroethylthio)butane, is a chemical compound with the molecular formula C8H16Cl2S2C_8H_{16}Cl_2S_2 and a molecular weight of approximately 247.25 g/mol. This compound features two chloroethylthio groups attached to a butane backbone, which significantly influences its chemical properties and reactivity. It is categorized as a chemical weapon precursor due to its structural similarity to sulfur mustard, a well-known chemical warfare agent. The compound is recognized for its potential health hazards and environmental impacts, necessitating careful handling and regulation .

Typical for alkyl halides and thioethers:

  • Nucleophilic Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of products with enhanced biological activity.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes and release hydrogen chloride.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the chloroethyl groups can be hydrolyzed to form thioethers and hydrochloric acid .

Due to its structural similarities to sulfur mustard, Butane, 2,3-bis(2-chloroethylthio)- exhibits significant biological activity. It is known to act as a cytotoxic agent, causing cellular damage through alkylation of DNA. This mechanism can lead to mutagenesis and carcinogenesis. The compound has been studied for its potential effects on various biological systems, including:

  • Cytotoxicity: Induces cell death in various cell lines.
  • Genotoxicity: Causes DNA damage that may lead to cancer.
  • Inflammatory Responses: Can trigger inflammatory pathways in exposed tissues .

The synthesis of Butane, 2,3-bis(2-chloroethylthio)- typically involves the following methods:

  • Alkylation of Thioether Precursors: Starting with butane derivatives, the compound is synthesized by reacting thioether precursors with chloroethyl compounds in the presence of a base.
    R SH R ClR S R HCl\text{R SH R Cl}\rightarrow \text{R S R HCl}
  • Multi-step Synthesis: Involves initial formation of thioether followed by chlorination using reagents such as phosphorus pentachloride or thionyl chloride.
  • Direct Chlorination: Chlorination of butane in the presence of sulfur compounds can also yield this product under controlled conditions .

  • Chemical Warfare Research: Its similarity to sulfur mustard makes it a subject of study in chemical warfare agent research.
  • Pharmaceutical Development: Investigations into its potential use in targeted therapies due to its cytotoxic properties.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other compounds in organic chemistry .

Interaction studies involving Butane, 2,3-bis(2-chloroethylthio)- focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Key findings include:

  • Protein Binding: The compound can bind covalently to amino acid side chains in proteins, altering their function.
  • DNA Alkylation: It has been shown to alkylate DNA bases leading to cross-linking and strand breaks.
  • Cellular Uptake Mechanisms: Studies on how this compound enters cells reveal insights into its cytotoxic mechanisms and potential therapeutic applications .

Butane, 2,3-bis(2-chloroethylthio)- shares structural characteristics with several related compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Sulfur Mustard (Yperite)C4H8Cl2SKnown chemical warfare agent with severe toxicity
1,3-Bis(2-chloroethylthio)-n-propaneC6H12Cl2S2Similar reactivity but shorter carbon chain
1,5-Bis(2-chloroethylthio)-n-pentaneC10H18Cl2S2Longer carbon chain increases hydrophobicity
1-(Chloroethylthio)-butaneC6H12ClSContains only one chloroethyl group

The uniqueness of Butane, 2,3-bis(2-chloroethylthio)- lies in its specific arrangement of functional groups which enhances its reactivity compared to other similar compounds while maintaining a moderate molecular weight. This combination results in distinct biological activities that are critical for research into both toxicology and potential therapeutic applications .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

246.0070482 g/mol

Monoisotopic Mass

246.0070482 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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